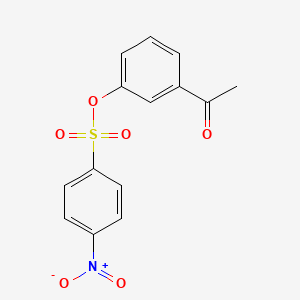
3-Acetylphenyl 4-nitrobenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetylphenyl 4-nitrobenzene-1-sulfonate is an organic compound that features both acetyl and nitro functional groups attached to a benzene ring, along with a sulfonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylphenyl 4-nitrobenzene-1-sulfonate typically involves a multi-step process:
Acetylation: The acetyl group is introduced via Friedel-Crafts acetylation, using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonation: The sulfonate ester is formed by reacting the acetylated and nitrated benzene derivative with a sulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and optimizing purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetylphenyl 4-nitrobenzene-1-sulfonate undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonate ester can participate in nucleophilic aromatic substitution reactions, where the sulfonate group is replaced by a nucleophile.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and alcohol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Nucleophiles: Sodium methoxide, potassium hydroxide.
Hydrolysis Conditions: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 3-Acetylphenyl 4-aminobenzene-1-sulfonate.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Hydrolysis: 3-Acetylphenyl 4-nitrobenzenesulfonic acid and the corresponding alcohol.
Aplicaciones Científicas De Investigación
3-Acetylphenyl 4-nitrobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Acetylphenyl 4-nitrobenzene-1-sulfonate involves its reactive functional groups:
Nitro Group: Acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack.
Acetyl Group: Can undergo nucleophilic addition reactions.
Sulfonate Ester: Can be hydrolyzed to release sulfonic acid, which can further participate in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
- 1-ethyl-4-tosylpiperazine
Uniqueness
3-Acetylphenyl 4-nitrobenzene-1-sulfonate is unique due to the combination of its functional groups, which confer distinct reactivity patterns and potential applications. The presence of both electron-withdrawing and electron-donating groups on the benzene ring allows for versatile chemical transformations, making it a valuable compound in synthetic organic chemistry.
Propiedades
IUPAC Name |
(3-acetylphenyl) 4-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO6S/c1-10(16)11-3-2-4-13(9-11)21-22(19,20)14-7-5-12(6-8-14)15(17)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBJBXYICZTBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














